molecular formula C10H7ClS B12853346 3-(2-Chloro-phenyl)-thiophene CAS No. 886503-55-5

3-(2-Chloro-phenyl)-thiophene

Cat. No.: B12853346
CAS No.: 886503-55-5
M. Wt: 194.68 g/mol
InChI Key: NHEQVRPKUABIPZ-UHFFFAOYSA-N
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Description

3-(2-Chloro-phenyl)-thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a thiophene ring substituted with a 2-chlorophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-phenyl)-thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a 2-chlorophenylboronic acid is coupled with a thiophene-3-boronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide under an inert atmosphere.

Another method involves the Grignard reaction, where 2-chlorophenylmagnesium bromide is reacted with thiophene-3-carbaldehyde to form the desired product . This reaction is usually performed in anhydrous ether or tetrahydrofuran as the solvent.

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-phenyl)-thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiophene derivatives

    Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives

Scientific Research Applications

3-(2-Chloro-phenyl)-thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-phenyl)-thiophene varies depending on its application. In biological systems, it may interact with specific molecular targets such as voltage-gated sodium channels and L-type calcium channels, modulating their activity and leading to anticonvulsant and antinociceptive effects . The exact pathways involved can be complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-phenyl)-thiophene
  • 3-(4-Chloro-phenyl)-thiophene
  • 2-(2-Chloro-phenyl)-thiophene

Uniqueness

3-(2-Chloro-phenyl)-thiophene is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for targeted applications .

Properties

CAS No.

886503-55-5

Molecular Formula

C10H7ClS

Molecular Weight

194.68 g/mol

IUPAC Name

3-(2-chlorophenyl)thiophene

InChI

InChI=1S/C10H7ClS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H

InChI Key

NHEQVRPKUABIPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=C2)Cl

Origin of Product

United States

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